2,3-Dichloro-1-phenylpropan-1-one
Description
2,3-Dichloro-1-phenylpropan-1-one is a chlorinated aromatic ketone featuring a phenyl group at the 1-position of a propanone backbone, with chlorine substituents at the 2- and 3-positions. Chlorinated ketones like this are often intermediates in organic synthesis, though their reactivity and stability depend on halogen placement and functional groups.
Properties
CAS No. |
125312-85-8 |
|---|---|
Molecular Formula |
C9H8Cl2O |
Molecular Weight |
203.06 g/mol |
IUPAC Name |
2,3-dichloro-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H8Cl2O/c10-6-8(11)9(12)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
QLEVLWYKDVQOTD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(CCl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CCl)Cl |
Synonyms |
1-Propanone, 2,3-dichloro-1-phenyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,3-Dichloro-1-phenylpropan-1-one with chlorinated alkanes, alkenes, and alcohols, emphasizing functional group differences, toxicity, and applications.
Dichloropropane Derivatives
lists dichloropropane isomers, such as 2,3-Dichloropropane (CAS 78-88-6), which shares the dichloro substitution pattern but lacks the phenyl and ketone groups. Key differences:
- Functional Groups : 2,3-Dichloropropane is a halogenated alkane, while the target compound combines aromaticity (phenyl) with a ketone. This distinction impacts polarity, solubility, and reactivity.
- Applications : Dichloropropanes are used as solvents or intermediates in agrochemicals, whereas aromatic chloroketones may serve as precursors in pharmaceuticals or fine chemicals.
1,2,3-Trichloropropane (CAS 96-18-4)
1,2,3-Trichloropropane (–4) features three chlorine atoms on a propane chain. While structurally distinct, its toxicological data from NTP and NIH studies highlight trends in chlorinated hydrocarbons:
- Toxicity: 1,2,3-Trichloropropane is classified as a probable carcinogen (NTP) and linked to liver/kidney damage . The presence of additional chlorines may enhance toxicity compared to dichloro analogs.
- Environmental Persistence : Both compounds likely exhibit environmental persistence due to C-Cl bonds, though the phenyl group in the target compound could alter biodegradation pathways.
1-Chloro-2-methyl-2-propanol (CAS 558-42-9)
This chlorinated alcohol () differs in functional group (alcohol vs. ketone) but shares halogenation. Key comparisons:
- Hazards and Handling: 1-Chloro-2-methyl-2-propanol requires stringent safety measures (e.g., immediate skin washing, eye rinsing) due to irritancy . Chlorinated ketones may pose similar risks, though ketones are generally more reactive.
- Applications : Chlorinated alcohols are often used in polymer synthesis, whereas chloroketones may participate in condensation reactions.
Data Table: Structural and Toxicological Comparison
Discussion of Key Findings
- Functional Group Influence : The ketone and phenyl groups in this compound likely confer higher reactivity (e.g., electrophilic aromatic substitution) compared to aliphatic dichlorides.
- Toxicity Trends: Chlorination degree correlates with toxicity in alkanes (e.g., 1,2,3-Trichloropropane’s carcinogenicity ). The target compound’s aromaticity may mitigate or redirect metabolic pathways.
- Regulatory Gaps : While 1,2,3-Trichloropropane is well-studied, data gaps exist for dichloro aromatic ketones, underscoring the need for targeted research.
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